physical and chemical properties of 2,4-Dichlorobenzenesulfonyl chloride
physical and chemical properties of 2,4-Dichlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzenesulfonyl chloride is a pivotal synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and dye manufacturing. Its utility stems from the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and other derivatives. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Chemical and Physical Properties
2,4-Dichlorobenzenesulfonyl chloride is a white to off-white crystalline powder with a pungent odor.[1] It is sensitive to moisture and should be handled with appropriate protective measures due to its corrosive nature.[1]
Table 1: Physical and Chemical Properties of 2,4-Dichlorobenzenesulfonyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O₂S | [1] |
| Molecular Weight | 245.51 g/mol | [1] |
| CAS Number | 16271-33-3 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 114-115 °C at 0.1 mmHg | [3] |
| Density | 1.636 g/cm³ (predicted) | [1] |
| Solubility | Insoluble in water. Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). | [1][4] |
| Flash Point | 140.3 °C | [1] |
| Refractive Index | 1.582 | [1] |
Experimental Protocols
Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride
A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For 2,4-Dichlorobenzenesulfonyl chloride, this involves the reaction of 1,3-dichlorobenzene (B1664543) with chlorosulfonic acid.
Reaction Scheme:
Caption: Synthesis of 2,4-Dichlorobenzenesulfonyl chloride.
Experimental Procedure:
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Step 1: Reaction Setup In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place chlorosulfonic acid.[4] Cool the flask in an ice-water bath.
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Step 2: Addition of Reactant Slowly add 1,3-dichlorobenzene dropwise to the cooled chlorosulfonic acid with continuous stirring.[4] Maintain the reaction temperature between 20-25°C. The addition should be controlled to manage the evolution of hydrogen chloride gas.
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Step 3: Reaction Completion After the addition is complete, continue stirring the mixture for an additional hour at room temperature to ensure the reaction goes to completion.[4]
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Step 4: Work-up Carefully pour the reaction mixture onto crushed ice with stirring.[4] The crude 2,4-Dichlorobenzenesulfonyl chloride will precipitate as a solid.
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Step 5: Isolation Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.[5]
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
Experimental Procedure:
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Step 1: Dissolution Dissolve the crude 2,4-Dichlorobenzenesulfonyl chloride in a minimal amount of a suitable hot solvent, such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane.[6]
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Step 2: Hot Filtration (if necessary) If insoluble impurities are present, perform a hot filtration to remove them.
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Step 3: Crystallization Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Step 4: Isolation and Drying Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]
Spectral Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum of 2,4-Dichlorobenzenesulfonyl chloride will exhibit signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride and the two chlorine atoms.
¹³C NMR (CDCl₃): The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for 2,4-Dichlorobenzenesulfonyl chloride are expected for the S=O and C-Cl bonds.
Expected Vibrational Bands:
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S=O Asymmetric and Symmetric Stretching: Strong absorption bands characteristic of the sulfonyl chloride group.
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C-Cl Stretching: Bands corresponding to the carbon-chlorine bonds on the aromatic ring.
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Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation:
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Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.
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Fragment Ions: Peaks resulting from the loss of Cl, SO₂, and other fragments from the molecular ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion and chlorine-containing fragment peaks.
Chemical Reactivity and Applications
2,4-Dichlorobenzenesulfonyl chloride is a versatile reagent in organic synthesis.[1] Its primary application is in the synthesis of sulfonamides, which are an important class of compounds in drug discovery. It has been utilized in the preparation of nicotinyl arylsulfonylhydrazides, which have shown potential anticancer and antibacterial activities.[4]
Reaction Workflow:
Caption: General workflow for the synthesis and screening of sulfonamide derivatives.
The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[1] It is also sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.
Safety and Handling
2,4-Dichlorobenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
2,4-Dichlorobenzenesulfonyl chloride is a valuable building block for the synthesis of a wide range of organic compounds, particularly in the development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides the foundational technical information required by professionals in the field.




